![molecular formula C20H17N3O3 B13951658 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Vorbereitungsmethoden
The synthesis of 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
2,3-Diphenylfurans: These compounds share the same furan ring structure but differ in the substitution pattern.
Furo[2,3-d]pyrimidines: These compounds have a similar fused ring system but may have different substituents.
Methoxybenzenes: These compounds contain methoxy groups attached to benzene rings but lack the furan and pyrimidine rings.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C20H17N3O3 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3O3/c1-24-14-7-3-12(4-8-14)16-17-19(21)22-11-23-20(17)26-18(16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,21,22,23) |
InChI-Schlüssel |
SLIYJTVHXLYNJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)
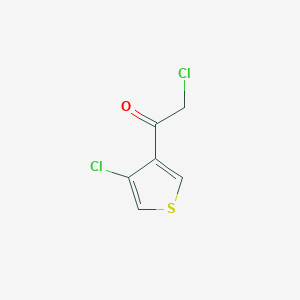
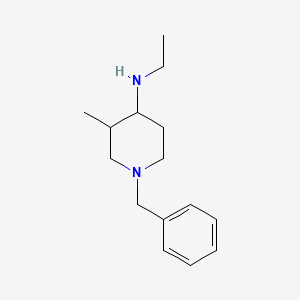
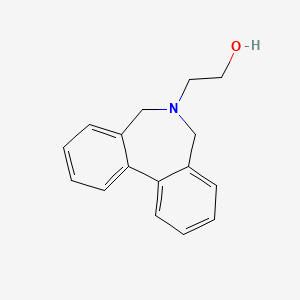
![3-(Propan-2-yl)bicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B13951603.png)
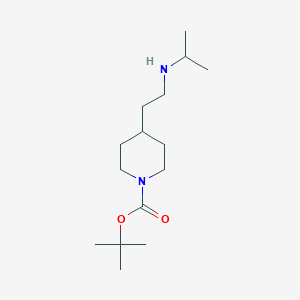

![4-[(6-Chloro-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B13951619.png)

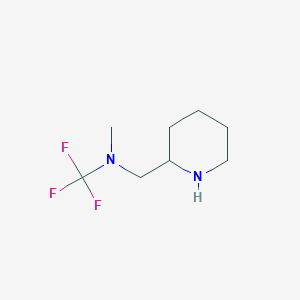

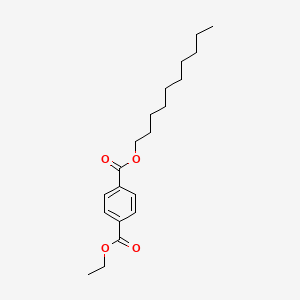
![2-[(2-Methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13951647.png)
